molecular formula C15H11NO2S B14869871 N-(4-phenylthiophen-2-yl)furan-2-carboxamide

N-(4-phenylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B14869871
M. Wt: 269.3 g/mol
InChI Key: YNRKHUHPBRXTSE-UHFFFAOYSA-N
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Description

N-(4-phenylthiophen-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylthiophen-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-phenylthiophen-2-amine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylthiophen-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-chlorophenyl)furan-2-carboxamide
  • N-(4-methoxystyryl)phenyl furan-2-carboxamide

Uniqueness

N-(4-phenylthiophen-2-yl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a thiophene ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

N-(4-phenylthiophen-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11NO2S/c17-15(13-7-4-8-18-13)16-14-9-12(10-19-14)11-5-2-1-3-6-11/h1-10H,(H,16,17)

InChI Key

YNRKHUHPBRXTSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)NC(=O)C3=CC=CO3

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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